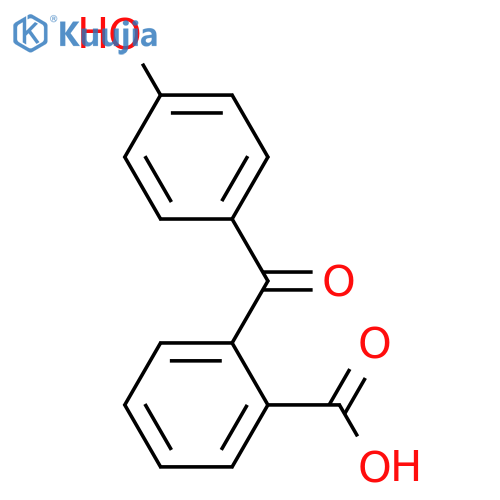

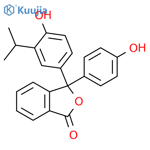

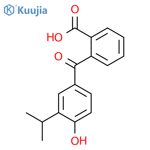

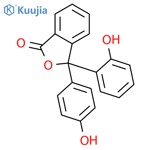

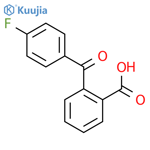

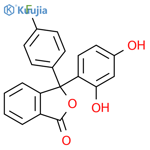

3,3-Diarylphthalides. Part I. Friedlaender reaction of 3'-alkylphenolphthaleins

,

Polish Journal of Chemistry,

1997,

71(7),

908-914